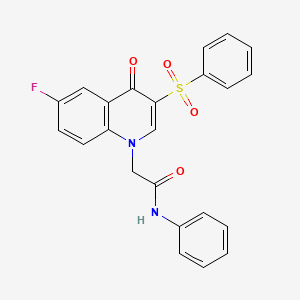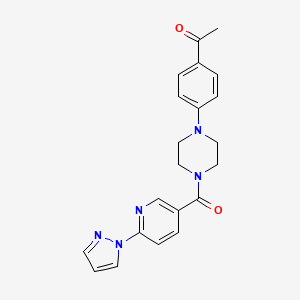
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrazole ring, the piperazine ring, and the ketone group all contribute to the overall structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 375.432. Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the sources I found .Applications De Recherche Scientifique
Antagonist Clinical Candidate for Pain Management
A compound identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) has been developed as a σ1 receptor (σ1R) antagonist with potential applications in pain management. This compound has shown high metabolic stability across species, outstanding aqueous solubility, and antinociceptive properties in animal models, classifying it as a BCS class I compound. It represents a promising candidate for the treatment of pain due to its ease of synthesis and pharmacokinetic profile J. Díaz et al., 2020.
Antiviral Activity
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has demonstrated potential antiviral activities. This compound has been used as a starting material for the synthesis of various derivatives, which were evaluated for cytotoxicity and antiviral activities against HSV1 and HAV-MBB. The study underscores the therapeutic potential of such compounds in antiviral treatments F. Attaby et al., 2006.
Synthesis and Pharmacological Activities
Various pyrazole and piperazine derivatives have been synthesized and evaluated for their pharmacological activities. For instance, novel pyrazole carboxamide derivatives have been synthesized, showcasing the versatility of these compounds in drug development. Structural elucidation through X-ray crystal analysis confirms the potential for creating diverse molecules with specific biological activities Hong-Shui Lv et al., 2013.
Electrochemical Synthesis and Applications
Electrochemical methods have been applied to synthesize new arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, demonstrating the use of electrochemical reactions in creating novel compounds with potential biological applications. These synthetic approaches provide a pathway for the development of compounds with targeted biological properties A. Amani & D. Nematollahi, 2012.
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-[4-(6-pyrazol-1-ylpyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-16(27)17-3-6-19(7-4-17)24-11-13-25(14-12-24)21(28)18-5-8-20(22-15-18)26-10-2-9-23-26/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXVHXJQLOPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

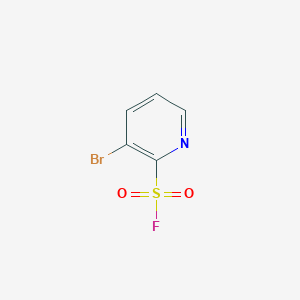
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)
![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)
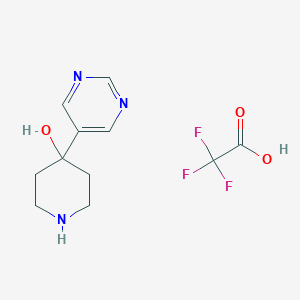
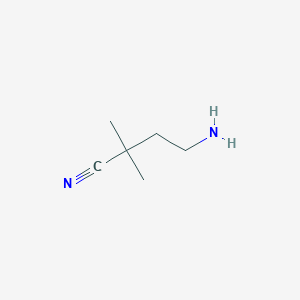
![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)
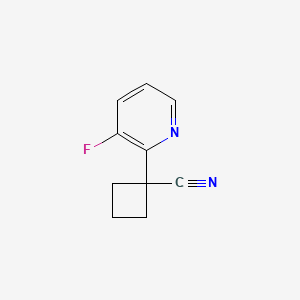
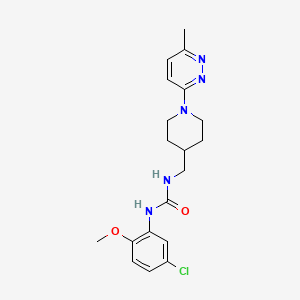
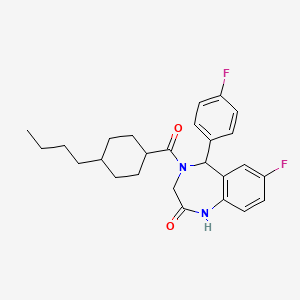
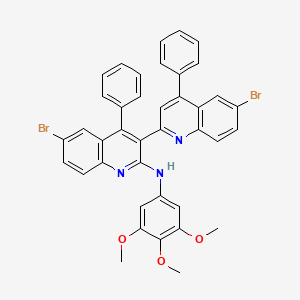
![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)
